5-chloro-N-cyclohexyl-N-methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine
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Overview
Description
5-chloro-N-cyclohexyl-N-methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cyclohexyl-N-methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution Reactions:
Sulfonylation: The sulfonyl group can be introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.
N-Alkylation: The final step involves N-alkylation with cyclohexylmethylamine under suitable conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia (NH3), thiols (RSH)
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Sulfides
Substitution: Amino or thiol derivatives
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new thiazole derivatives with potential biological activities.
Biology
In biological research, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
Industry
In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclohexyl-N-methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The sulfonyl group may enhance the compound’s ability to interact with biological macromolecules through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-aminothiazole: A simpler thiazole derivative with similar substitution patterns.
N-cyclohexyl-N-methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine: Lacks the chloro group but has similar structural features.
Uniqueness
The presence of the chloro group, cyclohexyl, and sulfonyl groups in 5-chloro-N-cyclohexyl-N-methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine may confer unique chemical and biological properties, such as increased lipophilicity, enhanced binding affinity, and specific reactivity patterns.
Properties
Molecular Formula |
C17H21ClN2O2S2 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
5-chloro-N-cyclohexyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H21ClN2O2S2/c1-12-8-10-14(11-9-12)24(21,22)16-15(18)23-17(19-16)20(2)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3 |
InChI Key |
IHZJQDOPRYXZTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N(C)C3CCCCC3)Cl |
Origin of Product |
United States |
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